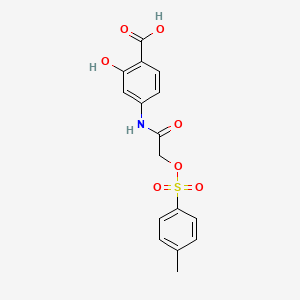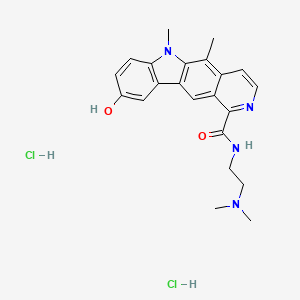
2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid
概要
説明
“2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid”, also known as S3I-201 or NSC 74859, is an amidobenzoic acid . It is obtained by the formal condensation of the carboxy group of [(4-methylbenzene-1-sulfonyl)oxy]acetic acid with the amino group of 4-amino-2-hydroxybenzoic acid . It has a role as a STAT3 inhibitor .
Molecular Structure Analysis
The molecular formula of “2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” is C16H15NO7S . Its molecular weight is 365.4 g/mol . The IUPAC name is 2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” include its molecular formula (C16H15NO7S), molecular weight (365.4 g/mol), and IUPAC name (2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid) .科学的研究の応用
Application Summary
“2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” (HAB) is used as an inhibitor of the STAT3 signaling pathway in the field of oncology research . It has been identified as a potential therapeutic agent for non-small cell lung cancer (NSCLC).
Method of Application
HAB was docked with the crystal structure of a STAT3 monomer that bound to a DNA oligomer using the CDOCKER protocol of Accelrys discovery studio .
Results or Outcomes
In vitro experiments suggested that HAB decreased the cell viability and inhibited the phosphorylation of STAT3 on Tyr705 of NSCLC cells .
2. Pharmaceutical Research
Application Summary
“5-Acetamido-2-Hydroxy Benzoic Acid” derivatives, which are structurally similar to “2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid”, have been proposed and synthesized for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs) .
Method of Application
These derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride . Their structural elucidation was performed using 1H NMR and 13C NMR .
Results or Outcomes
An in-silico study showed that these derivatives have better bioavailability and binding affinity with the COX-2 receptor . Their in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate .
3. Anti-Inflammatory and Analgesic Effects
Application Summary
“2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” (HAB) has been found to have anti-inflammatory and analgesic effects in vivo .
Method of Application
4. Inhibition of Fibronectin, α-SMA, and Collagen I Expression
Application Summary
HAB has been found to suppress the expression of fibronectin, α-SMA, and collagen I . These proteins are involved in various biological processes, including cell adhesion, muscle contraction, and the formation of extracellular matrix, respectively.
Method of Application
5. Fluorescence Activation
Application Summary
“2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” (HAB) has been used as a free radical initiator in fluorescence activation studies .
Results or Outcomes
Upon illumination of the solution with ultraviolet light, a fast and dramatic increase of the emission band at 507 nm was observed .
6. Inhibition of STAT3 DNA Binding Activity
Application Summary
HAB is a selective STAT3 inhibitor, with IC50 values of 86, 160, 166 and >300 μM for STAT3.STAT3, STAT1.STAT3 STAT1.STAT1 and STAT5.STAT5 DNA binding activity respectively .
Results or Outcomes
The compound was found to inhibit STAT3 DNA binding activity .
特性
IUPAC Name |
2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNUSGNZBAISFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198234 | |
| Record name | S31-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid | |
CAS RN |
501919-59-1 | |
| Record name | S 3I201 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501919-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S31-201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501919591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S31-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S31-201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1E8503OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B1680356.png)
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)
![p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine](/img/structure/B1680358.png)



![N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B1680369.png)



![5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1680375.png)

![[(2S,3aS,7aS)-Octahydro-1-[[(1R,2R)-2-phenylcyclopropyl]carbonyl]-1H-indol-2-yl]-3-thiazolidinyl--methanone](/img/structure/B1680377.png)